molecular formula C14H10Br2O3 B14955515 4-Bromophenyl 2-(4-bromophenoxy)acetate

4-Bromophenyl 2-(4-bromophenoxy)acetate

Katalognummer: B14955515
Molekulargewicht: 386.03 g/mol
InChI-Schlüssel: KDJNSUIYZKOUOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromophenyl 2-(4-bromophenoxy)acetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected through an ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(4-bromophenoxy)acetate typically involves the esterification of 4-bromophenol with 4-bromophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromophenyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl esters and corresponding nucleophiles.

    Ester Hydrolysis: 4-Bromophenol and 4-bromophenylacetic acid.

    Oxidation and Reduction: Quinones and cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromophenyl 2-(4-bromophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Bromophenyl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromophenylacetic Acid: A precursor in the synthesis of 4-Bromophenyl 2-(4-bromophenoxy)acetate.

    Ethyl 2-(4-bromophenyl)acetate: An ester derivative with similar structural features.

    Methyl 2-(4-bromophenoxy)acetate: Another ester derivative with comparable properties

Uniqueness

This compound is unique due to its dual bromine substitution on the phenyl rings, which imparts distinct chemical reactivity and biological activity. This compound’s specific ester linkage also contributes to its unique properties compared to other similar compounds .

Eigenschaften

Molekularformel

C14H10Br2O3

Molekulargewicht

386.03 g/mol

IUPAC-Name

(4-bromophenyl) 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C14H10Br2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2

InChI-Schlüssel

KDJNSUIYZKOUOY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.